3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran is a complex organic compound with the molecular formula C15H20O3 and a molecular weight of 248.31 g/mol . It belongs to the class of aromatic heterocyclic compounds and is characterized by its unique cyclohepta[b]benzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxy functional groups but has a different core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in having a dimethoxy substitution but differs in the heterocyclic framework.
Uniqueness
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran is unique due to its cyclohepta[b]benzofuran structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
16958-56-8 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3,4-dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1]benzofuran |
InChI |
InChI=1S/C15H20O3/c1-16-13-9-8-11-10-6-4-3-5-7-12(10)18-14(11)15(13)17-2/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
BLERJNRNLXAKJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CCCCCC3O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.